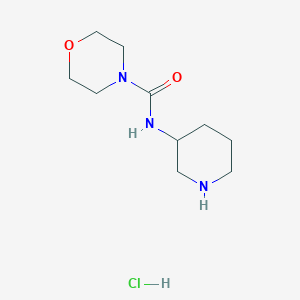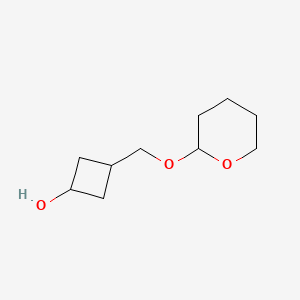
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol is a compound that features a cyclobutane ring substituted with a tetrahydropyran-2-yloxymethyl group and a hydroxyl group This compound is of interest due to its unique structural properties, which combine the strained four-membered cyclobutane ring with the more flexible tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol typically involves the formation of the cyclobutane ring followed by the introduction of the tetrahydropyran-2-yloxymethyl group. One common approach is the [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functionalization to introduce the tetrahydropyran-2-yloxymethyl group.
Cycloaddition Reaction: The cyclobutane ring can be synthesized via a [2+2] cycloaddition reaction between an alkene and a suitable partner, such as a ketene or an alkyne, under high-pressure conditions.
Functionalization: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, hydrogenation catalysts
Substitution: TsCl, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol depends on its specific application and the target moleculeThe cyclobutane ring provides rigidity, while the tetrahydropyran ring offers flexibility, allowing the compound to fit into various binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered oxygen-containing ring that is a common motif in natural products and synthetic compounds.
Cyclobutanol: A four-membered ring with a hydroxyl group, known for its strained ring structure and reactivity.
Cyclobutane: A simple four-membered ring hydrocarbon that serves as a building block for more complex molecules.
Uniqueness
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol is unique due to the combination of the strained cyclobutane ring and the flexible tetrahydropyran ring. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold for the development of bioactive molecules and advanced materials .
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-(oxan-2-yloxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H18O3/c11-9-5-8(6-9)7-13-10-3-1-2-4-12-10/h8-11H,1-7H2 |
InChI-Schlüssel |
KICOICHXIIHCIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



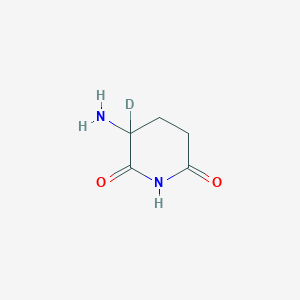
![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)

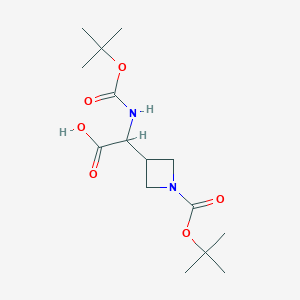
![3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile](/img/structure/B14777856.png)
![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
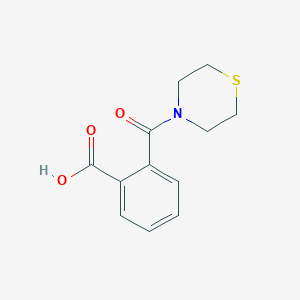
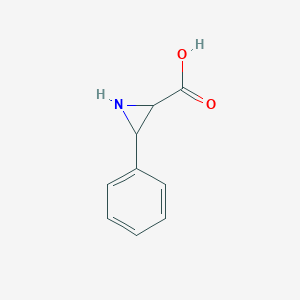

![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)

![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
